(3S,4R)-3-aminooxan-4-ol (3S,4R)-3-aminooxan-4-ol
Brand Name: Vulcanchem
CAS No.: 1638744-86-1
VCID: VC8079953
InChI: InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
SMILES: C1COCC(C1O)N
Molecular Formula: C5H11NO2
Molecular Weight: 117.15

(3S,4R)-3-aminooxan-4-ol

CAS No.: 1638744-86-1

Cat. No.: VC8079953

Molecular Formula: C5H11NO2

Molecular Weight: 117.15

* For research use only. Not for human or veterinary use.

(3S,4R)-3-aminooxan-4-ol - 1638744-86-1

Specification

CAS No. 1638744-86-1
Molecular Formula C5H11NO2
Molecular Weight 117.15
IUPAC Name (3S,4R)-3-aminooxan-4-ol
Standard InChI InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Standard InChI Key KUCSFTQJADYIQH-CRCLSJGQSA-N
Isomeric SMILES C1COC[C@@H]([C@@H]1O)N
SMILES C1COCC(C1O)N
Canonical SMILES C1COCC(C1O)N

Introduction

Structural and Physicochemical Properties

Molecular Identity

PropertyValueSource
IUPAC Name(3S,4R)-3-Aminooxan-4-ol
CAS Number1638744-86-1
Molecular FormulaC₅H₁₁NO₂
Molecular Weight117.15 g/mol
LogP-1.35
Rotatable Bonds0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s structure includes a tetrahydropyran ring with axial and equatorial substituents. The amino group at position 3 and hydroxyl group at position 4 adopt a trans configuration due to steric and electronic considerations .

Spectroscopic Data

IdentifierValueSource
SMILESC1COCC(C1O)N
InChIInChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
InChI KeyKUCSFTQJADYIQH-CRCLSJGQSA-N

Synthetic Routes and Industrial Production

Key Synthesis Methods

The synthesis of (3S,4R)-3-aminooxan-4-ol involves asymmetric catalysis to ensure stereochemical fidelity. Common methods include:

  • Asymmetric Hydrogenation:

    • Substrate: A nitro or imino derivative of tetrahydropyran.

    • Catalyst: Chiral transition-metal complexes (e.g., ruthenium or rhodium-based catalysts).

    • Conditions: High-pressure hydrogenation (50–100 bar) at moderate temperatures (25–50°C).

  • Epoxide Ring-Opening:

    • Reagents: Amines or hydroxylamines react with epoxides under acidic or basic conditions.

    • Yield: Moderate (40–60%), with stereochemical control achieved via chiral auxiliaries .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize reaction parameters:

ParameterIndustrial SettingLab Setting
Pressure50–100 bar1–5 bar
Temperature25–50°C0–25°C
Purity≥95%≥85%
By-Product MinimizationAutomated purification (e.g., chromatography)Manual recrystallization

Automated systems ensure consistent enantiomeric excess (>98% ee) by tightly controlling pH and solvent polarity .

Chemical Reactivity and Functional Group Interactions

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, CrO₃Corresponding oxo derivatives
ReductionNaBH₄, LiAlH₄Alcohols or amines
Nucleophilic SubstitutionAlkyl halides, acyl chloridesSubstituted amines or ethers

The amino group participates in hydrogen bonding, while the hydroxyl group facilitates solubility in polar solvents. These properties make the compound suitable for peptide coupling and glycosylation reactions .

Stability and Degradation

The compound is stable under ambient conditions but undergoes degradation under strong acidic or alkaline conditions. Hydrolysis of the tetrahydropyran ring occurs in the presence of concentrated HCl or NaOH, yielding linear diols or amino alcohols.

Biological and Pharmacological Significance

Enzymatic Interactions

The (3S,4R) configuration allows selective binding to enzymes with chiral active sites. For example:

  • Enzyme Inhibition: Competes with substrates in enzymatic reactions involving tetrahydropyran derivatives.

  • Catalyst for Biochemical Assays: Serves as a probe to study enzyme kinetics, particularly in glycosidases and aminotransferases.

ApplicationRationaleExample Derivatives
Antifungal AgentsInhibits lanosterol 14α-demethylaseTriazole-oxan hybrids
Anticancer AgentsDisrupts microtubule dynamicsSulfonamide-oxan conjugates

These applications are inferred from studies on related compounds (e.g., (3R,4R)-4-aminooxan-3-ol) .

Comparative Analysis with Stereoisomers and Analogues

Stereochemical Variants

CompoundCAS NumberStereochemistryApplications
(3S,4S)-3-Aminooxan-4-ol1240390-32-2Cis configurationLimited enzymatic selectivity
(3R,4R)-4-Aminooxan-3-ol1523530-38-2Trans configurationAntimicrobial intermediates

The (3S,4R) isomer exhibits superior solubility and reactivity compared to cis variants due to minimized steric hindrance .

Functional Group Analogues

CompoundFunctional GroupsReactivity Profile
4-(Aminomethyl)oxan-4-olAminomethyl substituentEnhanced nucleophilicity
3-Amino-3-(oxan-4-yl)propan-1-olExtended carbon chainIncreased flexibility in coupling

These analogues are used in diverse settings, from polymer synthesis to biocatalysis .

Hazard ClassDescriptionPrecautions
Skin Irrit. 2Causes irritationWear gloves, avoid prolonged contact
Eye Irrit. 2ACauses serious eye irritationUse goggles
STOT SE 3Respiratory tract irritationWork in ventilated areas

The hydrochloride salt (CID 121229165) amplifies these hazards due to increased hygroscopicity .

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